2-Amino-4-aminooxybutanoic acid
Overview
Description
2-Amino-4-aminooxybutanoic acid is an amino acid that plays a significant role in the metabolism of glutamate, an excitatory neurotransmitter. This compound has garnered attention due to its antibiotic activity against gram-positive bacteria .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-4-aminooxybutanoic acid can be achieved through various methods. One notable method involves the use of a recyclable chiral auxiliary to form a Ni(II) complex with glycine Schiff base, which is then alkylated with CF3–CH2–I under basic conditions . This method is particularly useful for large-scale preparation.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the principles of large-scale synthesis involving recyclable chiral auxiliaries and Ni(II) complexes can be adapted for industrial applications.
Chemical Reactions Analysis
Types of Reactions: 2-Amino-4-aminooxybutanoic acid undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophilic substitution reactions can be facilitated using reagents like thionyl chloride (SOCl2) to form acid chlorides.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
2-Amino-4-aminooxybutanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s role in glutamate metabolism makes it valuable for studying neurotransmitter pathways.
Industry: The compound’s unique chemical properties make it useful in various industrial processes, including the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism by which 2-Amino-4-aminooxybutanoic acid exerts its effects involves its interaction with glutamate metabolism. It acts by inhibiting specific enzymes involved in the metabolic pathway, thereby affecting the levels of glutamate in the system. This inhibition can lead to various physiological effects, including its antibiotic activity against gram-positive bacteria .
Comparison with Similar Compounds
2-Amino-4,4,4-trifluorobutanoic acid: This compound is a bioisostere of leucine and is used in drug design.
2-Amino-4-hydroxybutanoic acid: Known for its role in metabolic pathways and potential therapeutic applications.
Uniqueness: 2-Amino-4-aminooxybutanoic acid is unique due to its dual functional groups (amino and aminooxy), which confer distinct chemical reactivity and biological activity. Its ability to inhibit specific enzymes in glutamate metabolism sets it apart from other similar compounds.
Properties
IUPAC Name |
2-amino-4-aminooxybutanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10N2O3/c5-3(4(7)8)1-2-9-6/h3H,1-2,5-6H2,(H,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQPGMQABJNQLLF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CON)C(C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80862042 | |
Record name | O-Aminohomoserine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80862042 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
15985-61-2 | |
Record name | Canaline, DL- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015985612 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | CANALINE, DL- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9ACN0Y14CX | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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